3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine
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Overview
Description
3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of multiple functional groups, including a benzenesulfonyl group, a dimethylphenyl group, a fluorobenzoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the thiophene ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst like aluminum chloride.
Addition of the fluorobenzoyl group: This step involves the acylation of the thiophene ring with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell damage or death.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-chlorobenzoyl)thiophene-2,4-diamine
- 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-bromobenzoyl)thiophene-2,4-diamine
- 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine lies in the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-15-8-13-19(14-16(15)2)28-25-24(33(30,31)20-6-4-3-5-7-20)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUZBPSWYAJIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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